![molecular formula C15H22N2O3S B5830801 N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)
N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as DPM-1, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. DPM-1 is a sulfonamide derivative that has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. In
作用机制
DPM-1 inhibits the activity of CA IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for the regulation of pH in the tumor microenvironment. As a result, the pH of the microenvironment becomes more acidic, which can inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
DPM-1 has been shown to have a selective inhibitory effect on CA IX activity, with little to no effect on other carbonic anhydrase isoforms. This selectivity is important for reducing the potential side effects of DPM-1 in cancer patients. In preclinical studies, DPM-1 has been shown to reduce the growth and metastasis of cancer cells, as well as increase the sensitivity of cancer cells to chemotherapy.
实验室实验的优点和局限性
One advantage of using DPM-1 in lab experiments is its selectivity for CA IX. This allows researchers to study the specific effects of inhibiting CA IX activity on cancer cells. However, one limitation of using DPM-1 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment schedule for DPM-1 in cancer patients.
未来方向
There are several future directions for research on DPM-1. One area of focus is the development of more potent and selective inhibitors of CA IX activity. Additionally, researchers are studying the use of DPM-1 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, more research is needed to determine the optimal dosage and treatment schedule for DPM-1 in cancer patients, as well as its potential side effects.
合成方法
The synthesis of DPM-1 involves several steps. First, 2,4-dimethylbenzenesulfonyl chloride is reacted with 2-pyrrolidinone to form N-(2,4-dimethylphenyl)-2-pyrrolidinone. This intermediate is then reacted with ethyl isocyanate to form N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]carbamate. Finally, the carbamate is treated with methanesulfonyl chloride to produce DPM-1.
科学研究应用
DPM-1 has been studied for its potential applications in cancer research. CA IX is overexpressed in many types of cancer cells and is involved in regulating the pH of the tumor microenvironment. Inhibition of CA IX activity has been shown to reduce the growth and metastasis of cancer cells. DPM-1 has been shown to be a potent inhibitor of CA IX activity and has been studied in preclinical models of cancer.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-6-7-14(13(2)10-12)17(21(3,19)20)11-15(18)16-8-4-5-9-16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKNYJVRDMGDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5830730.png)
![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)
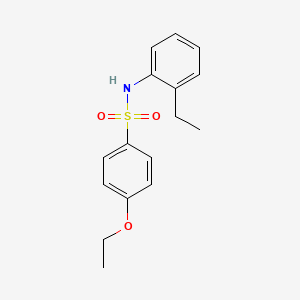
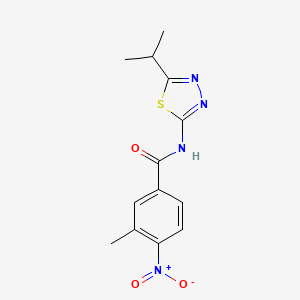
![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
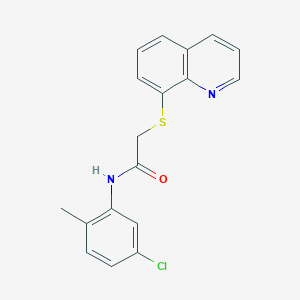
![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)
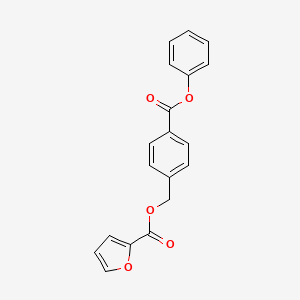
![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)
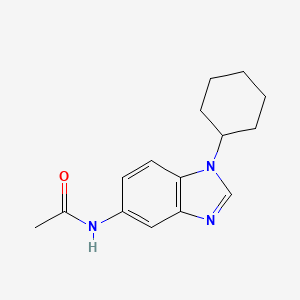
![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)